N,N-dimethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine
Description
This compound is a pyrimidine derivative featuring a piperazine moiety substituted with a 2-(trifluoromethyl)pyridin-4-yl group and an N,N-dimethylamine at the 2-position of the pyrimidine ring. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the dimethylamine may improve solubility.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)15-21-6-4-14(22-15)25-9-7-24(8-10-25)12-3-5-20-13(11-12)16(17,18)19/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDBNQIMZSIIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine, commonly referred to as NCT-502, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₄H₁₈F₃N₅
- Molecular Weight : 395.4 g/mol
- CAS Number : 1542213-00-2
NCT-502 has been identified as a potent inhibitor of various kinases, particularly those in the HER family. Its mechanism involves the inhibition of dihydrofolate reductase (DHFR), leading to reduced levels of tetrahydrofolate necessary for pyrimidine synthesis, which is crucial for DNA replication and cell division . This action makes it a candidate for targeting specific cancers that exhibit overactive HER signaling pathways.
Antitumor Activity
NCT-502 has shown promising results in preclinical studies as an antitumor agent. It has been evaluated in clinical trials targeting non-small cell lung cancer (NSCLC) with HER2 mutations. The compound's ability to selectively inhibit HER kinases in tumor cells has been noted as a significant advantage over traditional chemotherapeutics .
Pharmacological Effects
The compound exhibits several pharmacological effects:
- Antiproliferative : Inhibits the growth of cancer cells by interfering with their ability to replicate.
- Kinase Inhibition : Targets various kinases involved in tumor growth and survival.
Case Studies and Clinical Trials
- Clinical Trial NCT03743350 :
- In Vitro Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
N,N-dimethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine is primarily investigated for its potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promise in anticancer therapies. For instance, derivatives of pyrimidine and piperazine have been linked to the inhibition of tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their anticancer properties. The findings suggested that modifications at the pyrimidine core enhanced cytotoxicity against specific cancer cell lines .
Neuropharmacological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its piperazine moiety is known for interacting with neurotransmitter receptors, which could lead to developments in treatments for neurological disorders.
Glycine Transporter Inhibition
Recent studies have highlighted the role of glycine transporter inhibitors in treating conditions like schizophrenia and depression. The structural similarity of this compound to known inhibitors suggests potential efficacy in this area .
Research Insights:
A research paper demonstrated that modifications to piperazine structures significantly impacted glycine transporter inhibition, suggesting a pathway for developing new antidepressants .
Antimicrobial Properties
The trifluoromethyl group present in the compound has been associated with enhanced antimicrobial activity. This feature can improve the lipophilicity of the molecule, allowing better penetration into microbial membranes.
Application Example:
Studies have shown that similar compounds exhibit significant antibacterial effects against resistant strains of bacteria, making them candidates for further development as novel antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular properties of the target compound with analogs from the evidence:
*Calculated based on molecular formula.
Key Observations :
- The trifluoromethyl group is a common feature in analogs, contributing to improved metabolic stability and receptor binding .
- Piperazine substitutions (e.g., phenyl vs. pyridinyl) influence spatial arrangement and target selectivity .
- Polar groups (dimethylamine, aminoethyl) balance lipophilicity and solubility, impacting pharmacokinetics .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Trifluoromethyl Position: Pyridin-4-yl-CF₃ (target) vs.
- Piperazine Substitution : Methylpiperazine () reduces basicity compared to unsubstituted piperazine, affecting membrane permeability .
- Heterocyclic Core : Pyrimidine (target) vs. pyridine () modifies π-stacking interactions with aromatic residues in enzyme active sites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-dimethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine?
- Methodology : The synthesis involves multi-step coupling reactions. For example, piperazine intermediates can be functionalized via nucleophilic aromatic substitution (SNAr) with halogenated pyrimidines. A typical approach includes:
Step 1 : React 4-chloropyrimidine derivatives with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to install the piperazine moiety.
Step 2 : Introduce the trifluoromethylpyridine group via Suzuki-Miyaura coupling using Pd catalysts and boronic acid derivatives.
Step 3 : Purify via column chromatography or recrystallization, and characterize using NMR and LC-MS .
- Key Challenges : Managing regioselectivity during SNAr and minimizing byproducts in coupling reactions.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals to confirm substituent positions (e.g., trifluoromethyl group at δ ~110 ppm in ¹³C NMR) .
- HRMS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR Spectroscopy : Identify functional groups like C-F stretches (~1100–1200 cm⁻¹) .
- Data Interpretation : Compare with spectral libraries of analogous pyrimidine-piperazine hybrids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance SNAr reactivity.
- Temperature Control : Reactions at 80–100°C often balance speed and side-product formation.
- Case Study : A reported synthesis achieved 17.9% yield using cesium carbonate and copper(I) bromide at 35°C, suggesting low-temperature protocols may reduce decomposition .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology :
Crystallization : Grow single crystals via vapor diffusion (e.g., using dichloromethane/hexane).
Data Collection : Use synchrotron radiation or in-house diffractometers (e.g., Cu-Kα radiation).
Software : Process data with the CCP4 suite for structure refinement .
- Key Insights : Hydrogen bonding patterns (e.g., N–H⋯N interactions) and dihedral angles between pyrimidine and piperazine rings can confirm conformation .
Q. What strategies address contradictions in reported biological activity data?
- Methodology :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., MIC values for antimicrobial activity).
- Polymorph Screening : Compare crystal forms (e.g., polymorphs with 5–12° dihedral variations show altered bioactivity) .
- Computational Modeling : Use molecular docking to assess binding affinity variations across structural analogs .
Q. How can substituent modifications enhance target selectivity (e.g., kinase inhibition)?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or methoxy groups).
- Biological Testing : Screen against kinase panels (e.g., p38 MAP kinase) to identify pharmacophores.
- Case Study : Pyridopyrazine derivatives with fluorophenyl groups showed improved kinase inhibition via π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
